3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne
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Overview
Description
3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.217 g/mol . This compound is characterized by its unique structure, which includes multiple ethynyl and methoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: The compound’s ability to cleave DNA makes it a candidate for developing new therapeutic agents.
Industry: It is used in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne involves the generation of reactive intermediates that can interact with biological molecules. For instance, the compound can undergo the Myers-Saito cyclization to form diradicals, which can cleave DNA and induce cell death via apoptosis . This mechanism is particularly relevant in the context of its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Tetraethynylethene (TEE): A π-conjugated building block used in the construction of carbon-rich scaffolds.
1,2-Diethynylethene (DEE): Another π-conjugated compound with applications in materials science.
Uniqueness
3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne is unique due to its specific arrangement of ethynyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its ability to form reactive intermediates and cleave DNA sets it apart from other similar compounds.
Properties
CAS No. |
823813-87-2 |
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Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-ethynyl-1,6-dimethoxy-4-(2-methoxyethynyl)hex-3-en-1,5-diyne |
InChI |
InChI=1S/C13H10O3/c1-5-12(6-9-14-2)13(7-10-15-3)8-11-16-4/h1H,2-4H3 |
InChI Key |
GAJICSZYHYMPHU-UHFFFAOYSA-N |
Canonical SMILES |
COC#CC(=C(C#COC)C#COC)C#C |
Origin of Product |
United States |
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